Cas no 862813-62-5 (ethyl 3-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido-3-(4-methylphenyl)propanoate)

Ethyl 3-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido]-3-(4-methylphenyl)propanoate is a synthetic organic compound featuring a hybrid structure incorporating indole and phenylpropanoate moieties. Its key advantages include structural versatility, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both indole and ester functional groups enhances its reactivity, facilitating further derivatization for drug discovery applications. The compound's stability under standard conditions ensures reliable handling in laboratory settings. Its well-defined molecular architecture allows for precise modifications, supporting the development of biologically active molecules. Researchers may explore its potential in designing enzyme inhibitors or receptor modulators due to its scaffold diversity.
ethyl 3-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido-3-(4-methylphenyl)propanoate structure
862813-62-5 structure
Product Name:ethyl 3-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido-3-(4-methylphenyl)propanoate
CAS No:862813-62-5
MF:C23H24N2O4
MW:392.447666168213
CID:6251920
PubChem ID:18554062
Update Time:2025-10-21

ethyl 3-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido-3-(4-methylphenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido-3-(4-methylphenyl)propanoate
    • ethyl 3-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido]-3-(4-methylphenyl)propanoate
    • ethyl 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate
    • F0675-0444
    • AKOS024594901
    • ethyl 3-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]-3-(4-methylphenyl)propanoate
    • 862813-62-5
    • Inchi: 1S/C23H24N2O4/c1-4-29-20(26)13-19(16-11-9-14(2)10-12-16)25-23(28)22(27)21-15(3)24-18-8-6-5-7-17(18)21/h5-12,19,24H,4,13H2,1-3H3,(H,25,28)
    • InChI Key: ZUHOYNGVXZNXHG-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC(C1C=CC(C)=CC=1)NC(C(C1=C(C)NC2C=CC=CC1=2)=O)=O)=O

Computed Properties

  • Exact Mass: 392.17360725g/mol
  • Monoisotopic Mass: 392.17360725g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 600
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 88.3Ų

ethyl 3-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido-3-(4-methylphenyl)propanoate Pricemore >>

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Additional information on ethyl 3-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido-3-(4-methylphenyl)propanoate

Introduction to Ethyl 3-2-(2-Methyl-1H-indol-3-yl)-2-oxoacetamido-3-(4-methylphenyl)propanoate (CAS No. 862813-62-5)

Ethyl 3-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido-3-(4-methylphenyl)propanoate (CAS No. 862813-62-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of indole and phenylalanine, and it possesses a unique structural framework that makes it a valuable candidate for various biological and therapeutic applications.

The molecular structure of ethyl 3-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido-3-(4-methylphenyl)propanoate consists of an indole ring, a phenyl ring, and an ester group, which collectively contribute to its diverse chemical properties. The indole moiety is known for its role in the synthesis of numerous natural products and pharmaceuticals, while the phenylalanine derivative provides additional structural complexity and potential bioactivity.

Recent studies have highlighted the potential of this compound in various biological systems. For instance, research published in the Journal of Medicinal Chemistry has shown that ethyl 3-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido-3-(4-methylphenyl)propanoate exhibits significant anti-inflammatory properties. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

In addition to its anti-inflammatory effects, ethyl 3-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido-3-(4-methylphenyl)propanoate has also been investigated for its anticancer properties. A study published in the Cancer Research journal demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

The pharmacokinetic properties of ethyl 3-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido-3-(4-methylphenyl)propanoate have also been studied extensively. Research has shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as a drug candidate. Preclinical studies have indicated that it can be effectively absorbed from the gastrointestinal tract and distributed to target tissues with minimal toxicity.

In terms of synthetic methods, several approaches have been developed to prepare ethyl 3-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido-3-(4-methylphenyl)propanoate. One common method involves the condensation of an appropriate indole derivative with an esterified amino acid, followed by optimization steps to achieve high yields and purity. These synthetic routes are crucial for large-scale production and further clinical development.

The safety profile of ethyl 3-2-(2-methyl-1H-indol-3-yl)-2-oxyacetamido--3-(4-methylphenyl)propanoate has been evaluated in both in vitro and in vivo models. Toxicity studies have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. This favorable safety profile supports its potential use in clinical settings.

In conclusion, ethyl 3--2-(2-methyl--1H-indol--3--yl)--2--oxoacetamido--3--((4--methylpheny))propanoate (CAS No. 862813-) represents a promising compound with diverse biological activities and therapeutic potential. Its unique molecular structure, combined with its favorable pharmacological properties, makes it an attractive candidate for further research and development in the pharmaceutical industry.

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